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Compound of Interest

Compound Name: Lumigolix

Cat. No.: B8146682

An In-depth Technical Guide to the Discovery and Synthesis of Relugolix (TAK-385)

Introduction

Relugolix, also known as TAK-385, is an orally active, non-peptide antagonist of the
gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It represents a significant
advancement in the treatment of hormone-sensitive conditions by directly blocking the GnRH
receptor in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone
(LH) and follicle-stimulating hormone (FSH).[4][5] This mechanism of action leads to a rapid
and profound suppression of downstream sex hormones, such as testosterone in men and
estrogen in women.[4][5] Developed by Takeda Pharmaceutical Company, Relugolix has been
approved for the treatment of advanced prostate cancer, uterine fibroids, and endometriosis.[2]
[6] This technical guide provides a comprehensive overview of the discovery, synthesis,
mechanism of action, and clinical evaluation of Relugolix for researchers, scientists, and drug
development professionals.

Chemical and Physical Properties

Relugolix is chemically described as 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-
(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-
methoxyurea.[1][7][8]
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Property Value

1-[4-[1-[(2,6-difluorophenyl)methyl]-5-
[(dimethylamino)methyl]-3-(6-methoxypyridazin-

IUPAC Name . . N
3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-
yl]phenyl]-3-methoxyureal2]

CAS Number 737789-87-6[2][7]

Molecular Formula C29H27F2N705S[2][7]

Molar Mass 623.64 g-mol-1[2]

Appearance Crystalline solid[7]

Discovery and Structure-Activity Relationship (SAR)

The discovery of Relugolix stemmed from the optimization of a previously identified thieno[2,3-
d]pyrimidine-2,4-dione derivative, sufugolix.[1][9] The primary goals of the optimization process
were to reduce cytochrome P450 (CYP) inhibitory activity and enhance in vivo GnRH
antagonistic activity.[1][9]

Researchers at Takeda focused on synthetic modifications at the 5 and 3 positions of the
thieno[2,3-d]pyrimidine-2,4-dione ring.[1][10] Computational modeling played a crucial role in
guiding these modifications.[1] This led to the identification of compound 16b, later named
Relugolix (TAK-385), which demonstrated highly potent and orally active GhnRH antagonism.[1]

[°]

Relugolix exhibits high affinity for the human and monkey GnRH receptors, with IC50 values of
0.33 nM and 0.32 nM, respectively.[3][7] It is highly selective for these receptors over the rat
GnRH receptor (IC50 = 9,800 nM).[7] Further screening against a panel of 134 other enzymes
and receptors at a concentration of 10 uM showed no significant off-target activity, highlighting
its specificity.[7]

Synthesis of Relugolix

The synthesis of Relugolix involves a multi-step process, with a key early step being the
Gewald aminothiophene synthesis.[1][6] While various specific routes have been patented, a
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representative discovery chemistry route is outlined below.[6]

Synthetic Workflow

Starting Materials

[Kemne (341D [Elhy\ Cyanoacetate (3429

Thiophene Formatio;

Gewald Aminothiophene Synthesis
(Sultur, Triethylamine)

Substitution with
Benzyl Chioride (344)

Radical Bromination (NBS, AIBN)

romide (345)

ore Ring|Format
Cyclization (DEPC, Aminopyridine 349,
Sodium Methoxide)

Final Steps
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Caption: Synthetic workflow for Relugolix.

Detailed Experimental Protocols

Step 1: Gewald Aminothiophene Synthesis The synthesis commences with the reaction of a
suitable ketone (341) and ethyl cyanoacetate (342) in the presence of elemental sulfur and a
base such as triethylamine.[6] This multi-component reaction, known as the Gewald
aminothiophene synthesis, forms the core aminothiophene ring structure.[6]

Step 2: Protection and Functionalization The amino group of the resulting thiophene is
protected, for instance, as an ethyl carbamate, to yield thiophene (343).[6] This intermediate
then undergoes substitution with a benzyl chloride derivative (344), followed by radical
bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to produce the
benzyl bromide (345).[6]

Step 3: Side Chain Introduction and Urea Formation The bromide is displaced with an
appropriate amine (346), and a subsequent reduction of a nitroarene group yields aniline (347).
[6] This aniline is then reacted with 1,1'-carbonyldiimidazole (CDI) and N-methoxyamine to form
the urea moiety (348).[6]

Step 4: Cyclization and Final Steps A cyclization reaction mediated by diethylpyrocarbonate
(DEPC) in the presence of an aminopyridine (349), followed by treatment with sodium
methoxide, generates the thieno[2,3-d]pyrimidine-2,4-dione (thymine derivative 350).[6] The
final steps involve quaternation of a tertiary amine within the molecule, followed by
displacement with dimethylamine to yield Relugolix.[6] The overall yield for the final two steps is
reported to be 44%.[6]

Mechanism of Action

Relugolix is a potent antagonist of the GnRH receptor.[2][5] The binding of GnRH to its receptor
on pituitary gonadotrophs triggers a signaling cascade that leads to the synthesis and secretion
of LH and FSH.[11] Relugolix competitively binds to these receptors, thereby inhibiting the
action of endogenous GnRH.[5] This leads to a rapid and sustained decrease in the circulating
levels of LH and FSH.
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The reduction in gonadotropins, in turn, suppresses the production of sex hormones by the
gonads. In men, this results in a decrease in testosterone to castrate levels, which is the
therapeutic goal in the management of androgen-sensitive prostate cancer.[5] In women, the
suppression of LH and FSH leads to a reduction in estrogen and progesterone production,
which is beneficial in treating hormone-dependent conditions like uterine fibroids and
endometriosis.[4][5]

GnRH Receptor Signaling Pathway
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Caption: GnRH receptor signaling pathway and antagonism by Relugolix.
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Clinical Efficacy and Safety

Relugolix has been evaluated in several large-scale clinical trials for various indications. The
following tables summarize the key quantitative data from these studies.

Efficacy in Advanced Prostate Cancer (HERO Study)

The HERO study was a Phase 3, randomized, open-label trial comparing the efficacy and
safety of oral Relugolix with leuprolide acetate in men with advanced prostate cancer.

. . Leuprolide Acetate  Statistical
Endpoint Relugolix (n=624)

(n=308) Significance
Sustained Castration Superiority (p <
96.7% 88.8%
Rate (Week 5-48) 0.0001)
Castration Rate at Superiority (p <
56.0% 0%
Day 4 0.0001)
Profound Castration Superiority (p <
78.4% 1.0%
(<20 ng/dL) at Day 15 0.0001)
PSA Response at Dal Superiorit <
P Y 79.4% 19.8% P y (P
15 0.0001)

Efficacy in Endometriosis-Associated Pain (SPIRIT 1 & 2
Studies)

The SPIRIT 1 and 2 studies were replicate Phase 3 trials evaluating the efficacy and safety of
Relugolix combination therapy (Relugolix 40 mg with estradiol 1.0 mg and norethindrone
acetate 0.5 mg) versus placebo in women with endometriosis-associated pain.
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. Relugolix Lo
Endpoint (at Week L Statistical
Combination Placebo o
24) Significance
Therapy
Dysmenorrhea
75% 27-30% p <0.001
Responder Rate
Non-Menstrual Pelvic
59-66% 40-41% p <0.001

Pain Responder Rate

Safety and Tolerability

The safety profile of Relugolix has been well-characterized. The most common adverse events
are consistent with the suppression of sex hormones.

Relugolix (Prostate Relugolix Combination
Adverse Event o
Cancer) Therapy (Endometriosis)
Hot Flashes Common Common
Fatigue Common -
Constipation Common -
Diarrhea Common -
Arthralgia Common -
Headache - Common
Decreased Bone Mineral ) N
A known risk Mitigated by add-back therapy

Density

Major Adverse Cardiovascular

2.9% (vs 6.2% for leuprolide) -
Events (MACE)

Key Experimental Protocols
HERO Study (Advanced Prostate Cancer)
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Objective: To evaluate the efficacy and safety of oral Relugolix versus leuprolide acetate in men
with androgen-sensitive advanced prostate cancer requiring at least one year of androgen
deprivation therapy.

Study Design: A Phase 3, multinational, randomized, open-label, parallel-group study.

Patient Population: Men with histologically or cytologically confirmed prostate cancer who were
candidates for at least one year of androgen deprivation therapy.

Treatment Regimen:

e Relugolix Arm: A single 360 mg loading dose of Relugolix on day 1, followed by 120 mg
orally once daily for 48 weeks.

e Leuprolide Acetate Arm: Leuprolide acetate 22.5 mg (or 11.25 mg in Japan and Taiwan)
administered as a subcutaneous depot injection every 3 months for 48 weeks.

Primary Endpoint: Sustained castration rate, defined as the cumulative probability of achieving
and maintaining serum testosterone levels < 50 ng/dL from day 29 through week 48.

Key Secondary Endpoints:

Castration rates on day 4 and day 15.

Profound castration rates (< 20 ng/dL) on day 15.

Prostate-specific antigen (PSA) response rate at day 15.

Testosterone recovery in a subset of patients after discontinuation of treatment.

Experimental Workflow: HERO Study
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Caption: Workflow of the HERO clinical trial.

SPIRIT 1 & 2 Studies (Endometriosis)

Objective: To evaluate the efficacy and safety of Relugolix, with and without low-dose hormonal

add-back therapy, compared to placebo in women with endometriosis-associated pain.

Study Design: Two replicate, international, Phase 3, randomized, double-blind, placebo-
controlled studies.
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Patient Population: Approximately 600 women per trial, aged 18 to 50, with a laparoscopically
or laparotomically confirmed diagnosis of endometriosis.

Treatment Regimens (24 weeks):

e Group A: Relugolix 40 mg once daily co-administered with low-dose hormonal add-back
therapy (1 mg estradiol / 0.5 mg norethindrone acetate).

e Group B: Relugolix 40 mg once daily monotherapy for 12 weeks, followed by Relugolix 40
mg with add-back therapy for an additional 12 weeks.

e Group C: Placebo once daily.

Co-Primary Efficacy Endpoints:

e Proportion of women with a clinically meaningful reduction in dysmenorrhea (menstrual pain)
without an increase in analgesic use.

e Proportion of women with a clinically meaningful reduction in non-menstrual pelvic pain
without an increase in analgesic use.

Key Secondary Endpoints:

Change in overall pelvic pain.

Change in dyspareunia (painful intercourse).

Change in impact of pain on daily functioning.

Change in bone mineral density.

Conclusion

Relugolix (TAK-385) is a significant therapeutic innovation, offering the first oral GnRH receptor
antagonist for the treatment of advanced prostate cancer and providing a new oral treatment
option for uterine fibroids and endometriosis. Its discovery was the result of a targeted
medicinal chemistry effort to optimize a lead compound, resulting in a molecule with high
potency, selectivity, and oral bioavailability. The synthesis of Relugolix is a complex process
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involving key steps such as the Gewald aminothiophene synthesis and a subsequent
cyclization to form the core heterocyclic structure.

Extensive clinical evaluation has demonstrated the superior efficacy of Relugolix in rapidly and
sustainably suppressing sex hormones compared to standard-of-care injectable GnRH
agonists in prostate cancer. In endometriosis, Relugolix combination therapy has shown
significant reductions in both menstrual and non-menstrual pelvic pain. The safety profile is
well-characterized and consistent with its mechanism of action. This guide provides a detailed
technical overview that should serve as a valuable resource for professionals in the field of
drug development and research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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